molecular formula C25H25N5O3S B13890336 N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]-3-phenoxybenzamide

N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]-3-phenoxybenzamide

Cat. No.: B13890336
M. Wt: 475.6 g/mol
InChI Key: GFIDTAUDCHOILK-UHFFFAOYSA-N
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Description

N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]-3-phenoxybenzamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a thieno[3,2-c]pyrazole core with a phenoxybenzamide moiety, making it a subject of study for its biological activities and potential therapeutic uses.

Preparation Methods

The synthesis of N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]-3-phenoxybenzamide involves multiple steps, starting with the preparation of the thieno[3,2-c]pyrazole core. This core is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The phenoxybenzamide moiety is then introduced through a series of coupling reactions, often utilizing reagents such as SOCl2 and DMF as catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often employing advanced techniques such as continuous flow synthesis.

Chemical Reactions Analysis

N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]-3-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]-3-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways involved depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]-3-phenoxybenzamide can be compared to other compounds with similar structures, such as:

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]-3-phenoxybenzamide

InChI

InChI=1S/C25H25N5O3S/c1-16-20-22(34-21(16)25(32)30-13-11-29(2)12-14-30)23(28-27-20)26-24(31)17-7-6-10-19(15-17)33-18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3,(H2,26,27,28,31)

InChI Key

GFIDTAUDCHOILK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1NN=C2NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)N5CCN(CC5)C

Origin of Product

United States

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